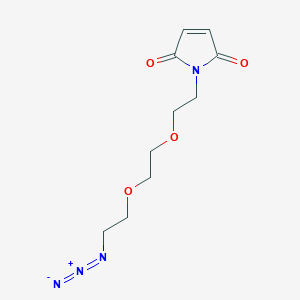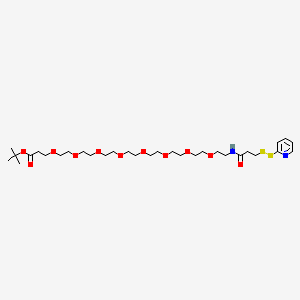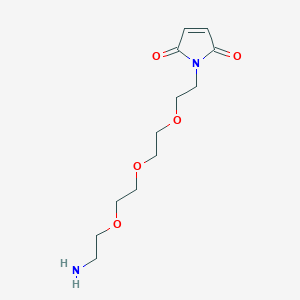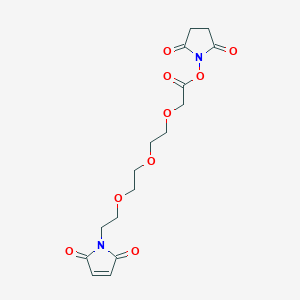
Mal-PEG2-CH2CH2N3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mal-PEG2-CH2CH2N3, also known as Azido-PEG2-Mal, is a compound with the molecular formula C10H14N4O4 and a molecular weight of 254.25. This compound is a polyethylene glycol (PEG) derivative with a maleimide group and an azide group. The maleimide group is known for its reactivity with thiol groups, making it a popular choice for bioconjugation applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG2-CH2CH2N3 typically involves several key steps:
PEG Modification: The process begins with the modification of polyethylene glycol to introduce reactive functional groups.
Maleimide Activation: The maleimide group is then activated using reagents such as N-hydroxysuccinimide (NHS) to form an active ester.
Azide Introduction: The final step involves introducing the azide group to the PEG chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as solvent extraction, gel permeation chromatography, and other purification methods are employed to remove unreacted reagents and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Mal-PEG2-CH2CH2N3 undergoes several types of chemical reactions:
Substitution Reactions: The azide group can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazole linkages.
Addition Reactions: The maleimide group reacts readily with thiol groups to form stable thioether bonds.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction typically requires a copper catalyst, an alkyne-containing reagent, and mild reaction conditions (room temperature) to form triazole linkages.
Thiol-Maleimide Reaction: This reaction occurs under slightly acidic to neutral pH conditions (pH 6.5-7.5) and involves the reaction of the maleimide group with a thiol-containing reagent.
Major Products Formed
Triazole Linkages: Formed from the CuAAC reaction between the azide group and an alkyne.
Thioether Bonds: Formed from the reaction between the maleimide group and a thiol.
Aplicaciones Científicas De Investigación
Mal-PEG2-CH2CH2N3 has a wide range of applications in scientific research:
Chemistry: Used as a linker in bioconjugation reactions to attach biomolecules to surfaces or other molecules.
Biology: Employed in the modification of proteins and peptides for various biological studies.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of diagnostic assays and biosensors.
Mecanismo De Acción
The mechanism of action of Mal-PEG2-CH2CH2N3 involves its functional groups:
Comparación Con Compuestos Similares
Similar Compounds
Mal-PEG2-amine: Contains an amine group instead of an azide group, used for amine-reactive bioconjugation.
Mal-PEG2-NHS ester: Contains an NHS ester group, used for amine-reactive bioconjugation.
Mal-PEG2-alkyne: Contains an alkyne group, used for click chemistry reactions.
Uniqueness
Mal-PEG2-CH2CH2N3 is unique due to its dual functionality, with both a maleimide group for thiol-reactive bioconjugation and an azide group for click chemistry reactions. This dual functionality allows for versatile applications in various fields of research .
Propiedades
IUPAC Name |
1-[2-[2-(2-azidoethoxy)ethoxy]ethyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O4/c11-13-12-3-5-17-7-8-18-6-4-14-9(15)1-2-10(14)16/h1-2H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFLSKAZVQSPJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane](/img/structure/B8113888.png)












